molecular formula C19H16ClN3O2 B2592657 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 941972-26-5

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide

カタログ番号: B2592657
CAS番号: 941972-26-5
分子量: 353.81
InChIキー: WDHGWIQGBPSQLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide (CAS Number: 941972-26-5) is a high-purity pyridazinone-acetamide derivative supplied for non-human research applications. This compound, with the molecular formula C 19 H 16 ClN 3 O 2 and a molecular weight of 353.80 g/mol, is a valuable intermediate in medicinal chemistry and drug discovery research . Pyridazinone derivatives are a class of compounds known for a wide spectrum of biological activities, which include anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties, making them a significant scaffold in pharmaceutical development . The specific structural features of this compound—a 6-oxo-1,6-dihydropyridazine core substituted with a 4-chlorophenyl group and linked via an acetamide bridge to a 4-methylphenyl (p-tolyl) group—contribute to its potential as a lead structure for investigating novel therapeutic agents . Researchers utilize this compound in various studies, including synthetic chemistry for creating novel analogs, and in biological screenings to understand its mechanism of action and interactions with specific molecular targets such as enzymes or receptors . Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-2-8-16(9-3-13)21-18(24)12-23-19(25)11-10-17(22-23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGWIQGBPSQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl ring, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

科学的研究の応用

2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

作用機序

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred structure-activity relationships.

Structural Analogues from Quinazolinone Hybrids ()

Compounds 8–12 (Table 1) share a dihydropyridinone core but differ in substituents and appended moieties. Key comparisons include:

  • Substituent Effects: Compound 9 (C₃₀H₂₂ClN₅O₃S) contains a 4-chlorophenyl group, analogous to the target compound, but incorporates a cyano group and a thio-linked quinazolinone ring. This structural complexity may enhance binding to kinase targets (e.g., EGFR/BRAFV600E) but reduce solubility compared to the simpler acetamide group in the target compound . The bromophenyl (Compound 10) and fluorophenyl (Compound 11) variants exhibit increased molecular weight and altered electronic properties, which could modulate target selectivity .
  • Thermal Stability: All quinazolinone hybrids (Compounds 8–12) exhibit melting points >300°C, suggesting high thermal stability, a trait likely shared with the target compound due to its rigid pyridazinone core .

Table 1: Comparison with Quinazolinone Hybrids

Compound Molecular Formula Molecular Weight Substituents Melting Point
Target C₁₉H₁₆ClN₃O₂* 365.80 4-Cl-C₆H₄, N-(4-Me-C₆H₄) Not Reported
9 C₃₀H₂₂ClN₅O₃S 568.05 4-Cl-C₆H₄, thioquinazolinone >300°C
11 C₃₀H₂₂FN₅O₃S 551.60 4-F-C₆H₄, thioquinazolinone >300°C

*Calculated based on and structural analysis.

Thienopyridine Derivatives ()

Compound 6a (C₃₀H₂₃Cl₂N₃O₂S) shares the 4-chlorophenyl and N-(4-methylphenyl)acetamide groups with the target compound but incorporates a tetrahydro-1,6-naphthyridine core and a sulfanyl bridge. These differences likely result in:

  • Reduced Planarity: The naphthyridine core may decrease π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the planar pyridazinone ring of the target compound.
  • Enhanced Steric Bulk : The sulfanyl group and naphthyridine ring could hinder target engagement but improve metabolic stability .

Pyridazinone Acetic Acid Derivatives (–8)

2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () shares the pyridazinone core and 4-chlorophenyl group with the target compound but replaces the N-(4-methylphenyl)acetamide with a carboxylic acid. This substitution:

  • Decreases Molecular Weight : 266.25 vs. 365.80, improving aqueous solubility.
  • Alters Pharmacokinetics : The carboxylic acid may enhance renal clearance but reduce oral bioavailability due to ionization at physiological pH .

Diphenyl Acetamide Derivatives ()

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature a diphenylacetamide group and a chlorophenyl-substituted acryloyl moiety. Unlike the target compound, these lack the pyridazinone core, resulting in:

  • Reduced Hydrogen-Bonding Capacity: The absence of the pyridazinone’s carbonyl groups may diminish interactions with polar enzyme residues.
  • Increased Flexibility: The acryloyl-phenoxy linker could allow for conformational adaptability in binding .

Key Research Findings

  • Thermal Stability: Pyridazinone and quinazolinone derivatives consistently exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
  • Substituent Impact : Chlorine and fluorine substituents enhance lipophilicity, while methoxy groups introduce electron-donating effects, modulating electronic environments and binding kinetics .
  • Synthetic Pathways: The target compound’s N-(4-methylphenyl)acetamide group is synthesized via nucleophilic substitution of 2-chloro-N-(4-methylphenyl)acetamide, a method analogous to that used for thienopyridine derivatives () .

生物活性

The compound 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyridazinone core substituted with a chlorophenyl group and an acetamide moiety. The molecular formula is C16H16ClN3OC_{16}H_{16}ClN_3O, with a molecular weight of 303.77 g/mol. The IUPAC name reflects its complex structure, indicating the presence of key functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O
Molecular Weight303.77 g/mol
IUPAC Name2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics. For instance, it demonstrated an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Anticonvulsant Activity

In the context of anticonvulsant effects, compounds structurally related to the target compound have shown promising results in animal models. For example, derivatives with similar substitutions displayed median effective doses (ED50) significantly lower than those of reference drugs in electroshock seizure tests . This suggests that the compound may influence neurotransmitter systems, potentially modulating excitatory and inhibitory pathways in the central nervous system.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies report that related compounds exhibit varying degrees of AChE inhibition, with potential implications for neuroprotective strategies .

The biological activity of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : The chlorophenyl group may facilitate binding to specific receptors involved in neurotransmission.
  • Enzyme Interaction : The compound's structure allows it to interact with enzymes such as AChE, potentially inhibiting their activity and leading to increased levels of acetylcholine in synaptic clefts.
  • Antibacterial Mechanisms : The presence of the pyridazinone ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes.

Case Studies

Several case studies have highlighted the compound's pharmacological potential:

  • Study on Antimicrobial Activity : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .
  • Anticonvulsant Testing : In a controlled trial involving animal models, derivatives of this compound showed significant anticonvulsant properties, outperforming some existing medications .
  • Neuroprotective Effects : Research exploring the neuroprotective effects indicated that compounds similar to this one could ameliorate cognitive deficits in models of Alzheimer's disease by enhancing cholinergic function .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。